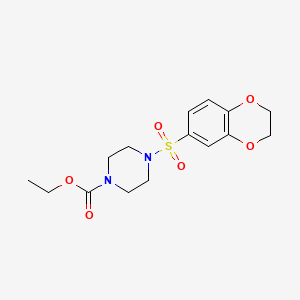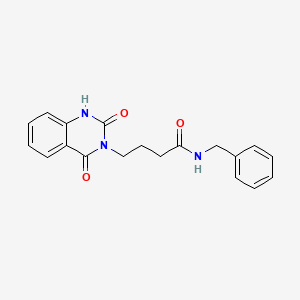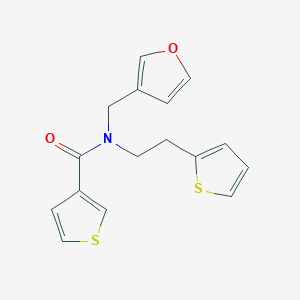
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also features a thiophene ring, a five-membered aromatic ring with a sulfur atom, and a carboxamide group, which is a common functional group in bioactive molecules.
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the piperidine, thiophene, and carboxamide groups. For instance, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene ring could participate in electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or condensation .
Scientific Research Applications
Molecular Interaction Studies
One of the primary scientific applications of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide and its related compounds involves molecular interaction studies. These compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been used to study their potent and selective antagonistic effects on cannabinoid receptors. Such research aids in understanding receptor-ligand interactions and pharmacophore models for receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Studies on the structure-activity relationships (SAR) of pyrazole derivatives related to N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide have been conducted. These investigations are crucial in identifying structural requirements for potent and selective receptor antagonistic activity. Such studies have therapeutic implications, potentially aiding in the development of drugs to counteract harmful effects of certain agents (Lan et al., 1999).
Synthetic Chemistry and Imaging Applications
Compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide have been used in synthetic chemistry. For instance, methoxy and fluorine analogs have been developed for medical imaging purposes, such as positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).
Studies on Chemical Reactions and Catalysis
Research has also been conducted on the rates of chemical reactions involving compounds similar to N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methylthiophene-2-carboxamide. These studies include kinetic data and the investigation of conformational behaviors in chemical processes, which are crucial for understanding reaction mechanisms and designing efficient synthetic routes (Consiglio et al., 1985).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-9-13(19-10-11)14(17)15-12-3-5-16(6-4-12)7-8-18-2/h9-10,12H,3-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLGHSXBPTXVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)


![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)


![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)
![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)


![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)